molecular formula C19H17O3P B14186447 3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol CAS No. 922721-33-3

3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol

Cat. No.: B14186447
CAS No.: 922721-33-3
M. Wt: 324.3 g/mol
InChI Key: RXOUJROYTHIWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol is an organic compound belonging to the class of catechols, which are characterized by the presence of two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol typically involves the reaction of benzene-1,2-diol with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target molecule. The hydroxyl groups play a crucial role in these interactions, often forming hydrogen bonds with the active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    Catechol (benzene-1,2-diol): A simpler compound with similar hydroxyl groups but without the diphenylphosphoryl moiety.

    Resorcinol (benzene-1,3-diol): Another dihydroxybenzene isomer with hydroxyl groups in the meta position.

    Hydroquinone (benzene-1,4-diol): A para isomer of dihydroxybenzene.

Uniqueness

3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzenes. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

922721-33-3

Molecular Formula

C19H17O3P

Molecular Weight

324.3 g/mol

IUPAC Name

3-(diphenylphosphorylmethyl)benzene-1,2-diol

InChI

InChI=1S/C19H17O3P/c20-18-13-7-8-15(19(18)21)14-23(22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-13,20-21H,14H2

InChI Key

RXOUJROYTHIWNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC2=C(C(=CC=C2)O)O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.